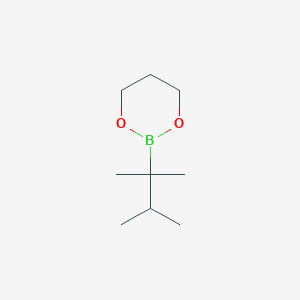
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methoxy and nitro functional groups attached to phenyl rings, which are further connected to a triazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxybenzaldehyde and 4-nitrobenzohydrazide in the presence of a suitable catalyst can lead to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-6-phenyl-4-oxo-1,2,4lambda~5~-triazine: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Phenyl-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both methoxy and nitro groups in 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine imparts unique chemical and biological properties. The methoxy group enhances solubility and membrane permeability, while the nitro group contributes to its redox activity and potential cytotoxic effects. This combination makes it a valuable compound for various research applications.
Propiedades
Número CAS |
65739-47-1 |
|---|---|
Fórmula molecular |
C16H12N4O4 |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C16H12N4O4/c1-24-14-8-4-12(5-9-14)16-18-17-15(10-19(16)21)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3 |
Clave InChI |
OVPYRZJTYQOQGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=[N+](C=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
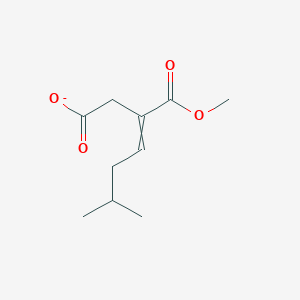
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
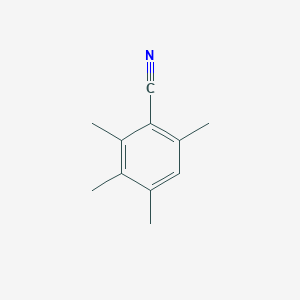
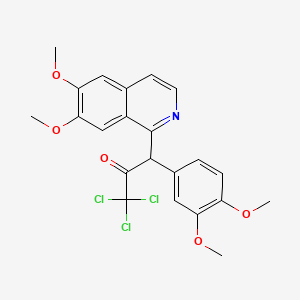
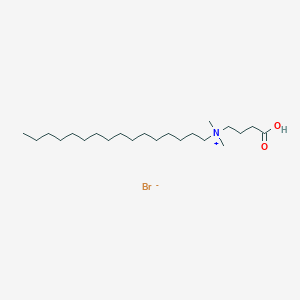

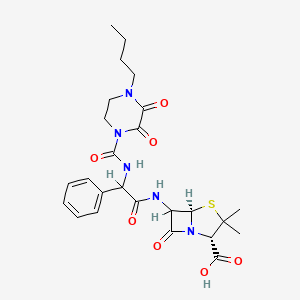
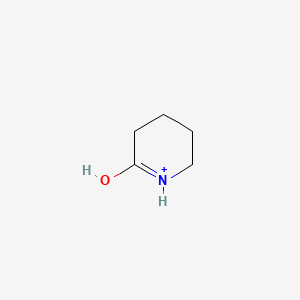
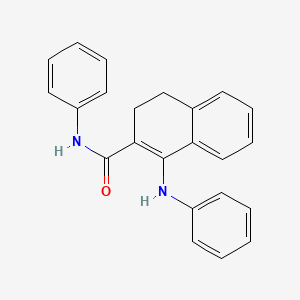

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
